molecular formula C4H8OS B6183395 rac-(1R,2R)-2-sulfanylcyclobutan-1-ol CAS No. 1932008-62-2

rac-(1R,2R)-2-sulfanylcyclobutan-1-ol

Cat. No.: B6183395
CAS No.: 1932008-62-2
M. Wt: 104.2
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Description

rac-(1R,2R)-2-sulfanylcyclobutan-1-ol is a chiral compound with significant interest in various fields of research and industry. This compound features a cyclobutane ring with a hydroxyl group and a thiol group attached to adjacent carbon atoms. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-sulfanylcyclobutan-1-ol can be achieved through several methodsThe reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the cyclization and functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-sulfanylcyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides and thiolates for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, alkanes, ethers, and thioethers, depending on the specific reaction and conditions employed .

Scientific Research Applications

rac-(1R,2R)-2-sulfanylcyclobutan-1-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism by which rac-(1R,2R)-2-sulfanylcyclobutan-1-ol exerts its effects involves the interaction of its functional groups with molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to rac-(1R,2R)-2-sulfanylcyclobutan-1-ol include:

Uniqueness

This compound is unique due to the presence of both hydroxyl and thiol groups on a cyclobutane ring, which imparts distinct reactivity and versatility in chemical transformations. This combination of functional groups is less common in similar compounds, making it a valuable molecule for various applications .

Properties

CAS No.

1932008-62-2

Molecular Formula

C4H8OS

Molecular Weight

104.2

Purity

95

Origin of Product

United States

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